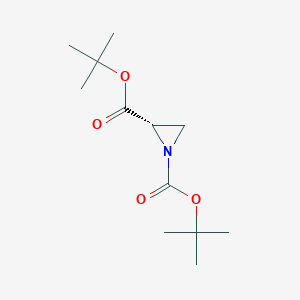

(S)-di-tert-butyl aziridine-1,2-dicarboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related tert-butyl aziridine derivatives often involves strategic methods such as aziridination of olefins, transformation from N-tert-butylsulfinyl imines, or direct synthesis from sulfonamides. For instance, tert-butyl cinnamates are aziridinated with high trans-selectivity using an N–N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine, showcasing a method to produce N-unfunctionalised aziridines as versatile synthetic building blocks for further transformations (Armstrong & Ferguson, 2012).

Molecular Structure Analysis

The molecular structure of (S)-di-tert-butyl aziridine-1,2-dicarboxylate, and similar compounds, is characterized by the presence of a strained aziridine ring, which is a three-membered ring containing nitrogen. This strain influences its reactivity and the spatial arrangement of the tert-butyl groups contributes to its steric properties. Computational studies and spectroscopic analysis can provide insights into the electronic distribution and steric deformation, which are crucial for understanding the reactivity and applications of these compounds in synthesis.

Chemical Reactions and Properties

Aziridine derivatives are known for their participation in various chemical reactions, including ring-opening, cycloaddition, and rearrangement reactions. The presence of the aziridine ring makes these compounds highly reactive towards nucleophiles, leading to ring-opened products that can be further functionalized. For example, the use of tert-butyl hypoiodite (t-BuOI) for aziridination of olefins with sulfonamides as a nitrogen source demonstrates the versatility of aziridine derivatives in synthesizing nitrogen-containing compounds through metal-free routes (Minakata et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis of Morpholine Derivatives : D'hooghe et al. (2006) detailed the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into various morpholine derivatives, showcasing the compound's utility in the synthesis of complex organic structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Ring Openings of Aziridines : Armstrong and Ferguson (2012) demonstrated the high trans-selectivity of tert-butyl cinnamates aziridinated with an N–N ylide, emphasizing the role of aziridines as versatile synthetic building blocks for selective ring-opening reactions (Armstrong & Ferguson, 2012).

Aziridination of Olefins : Minakata et al. (2006) explored the use of tert-butyl hypoiodite (t-BuOI) for the synthesis of aziridines from olefins and sulfonamides, showcasing a metal-free aziridination process (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

Synthesis of Arylaziridines : Musio et al. (2009) demonstrated a method for producing alpha,alpha-disubstituted aziridines and explored efficient aziridine ring-opening reactions (Musio, Clarkson, Shipman, Florio, & Luisi, 2009).

Building Block for Amino Alcohols and Polyamines : Jähnisch (1997) synthesized tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate as a potential building block for these compounds (Jähnisch, 1997).

Mecanismo De Acción

Target of Action

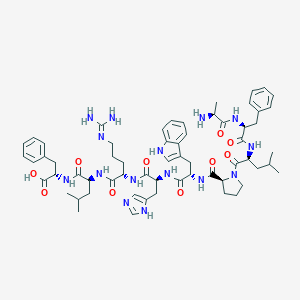

The primary target of (S)-di-tert-butyl aziridine-1,2-dicarboxylate is Protein Disulfide Isomerases (PDIs) . PDIs are enzymes containing catalytically active thiol groups, which are usually located in the endoplasmic reticulum (ER). In the case of malignant transformation, they migrate to the cell surface . Their major biological function is to correct the 3D structure of native proteins synthesized in the ER .

Mode of Action

(S)-di-tert-butyl aziridine-1,2-dicarboxylate interacts with its targets through a process known as alkylation . This compound, like other aziridine-2-carboxylic acid derivatives, is expected to be more reactive towards the thiol group of the cysteine in comparison to the “classical” thiol-trapping agents . This reaction mainly proceeds with ring opening and generation of alkylated products .

Biochemical Pathways

The compound’s action affects the biochemical pathways involving PDIs. PDIs of the extracellular matrix of cancer cells are antibody targets during immune-mediated tumor destruction . Therefore, the inhibition of PDIs by (S)-di-tert-butyl aziridine-1,2-dicarboxylate may disrupt these pathways and have downstream effects on the structure and function of proteins.

Result of Action

The result of the compound’s action is the inhibition of PDIs, which can lead to the disruption of protein folding and potentially the death of cancer cells . It is noted that acyl derivatives of aziridine-2-carboxylic acid, such as (s)-di-tert-butyl aziridine-1,2-dicarboxylate, are weak to moderately active pdia1 inhibitors .

Action Environment

The action of (S)-di-tert-butyl aziridine-1,2-dicarboxylate can be influenced by environmental factors such as pH. It has been demonstrated that nucleophilic ring-opening reactions of aziridine-2-carboxamide with N- and O-nucleophiles indeed take place only in acidic solutions, while reactions with S-nucleophiles occur irrespective of the pH and at a significantly higher reaction rate .

Safety and Hazards

Direcciones Futuras

Aziridine-2-carboxylic acid derivatives have been synthesized and tested as PDIA1 inhibitors . For the first time, it was found that acyl derivatives of aziridine-2-carboxylic acid are weak to moderately active PDIA1 inhibitors . This suggests potential future directions for research and development in this area .

Propiedades

IUPAC Name |

ditert-butyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)16-9(14)8-7-13(8)10(15)17-12(4,5)6/h8H,7H2,1-6H3/t8-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADPXKYCDSMWJQ-OADYLZGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-di-tert-butyl aziridine-1,2-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)

![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)

![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)